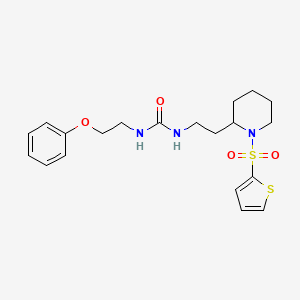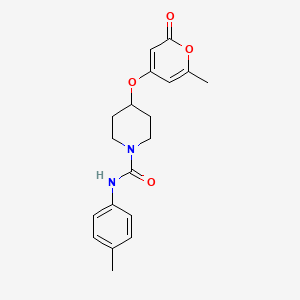
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTPCA and has been synthesized using various methods. In
Mecanismo De Acción
MTPCA exerts its biological effects by inhibiting the activity of various enzymes and proteins. It inhibits the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. MTPCA also inhibits the activity of PDE-4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. MTPCA also inhibits the activity of HDACs, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MTPCA has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. MTPCA has been found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been found to have low toxicity in animal models. However, there are also some limitations to its use in lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. Its mechanism of action is also not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MTPCA. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative disorders. Another direction is to explore its potential use as an anti-cancer agent in clinical trials. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of new synthesis methods and analogs of MTPCA may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
MTPCA can be synthesized using various methods, but the most common method involves the reaction of 6-methyl-2-oxo-2H-pyran-4-carboxylic acid with p-toluidine to form 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
MTPCA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. MTPCA has been found to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylases (HDACs). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and gene expression.
Propiedades
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-3-5-15(6-4-13)20-19(23)21-9-7-16(8-10-21)25-17-11-14(2)24-18(22)12-17/h3-6,11-12,16H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFMFAITAYNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




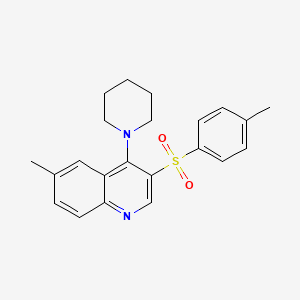
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)
![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)
![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)
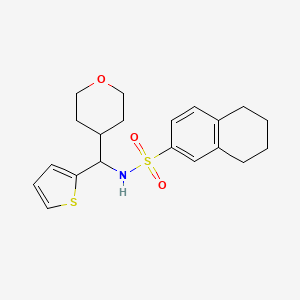
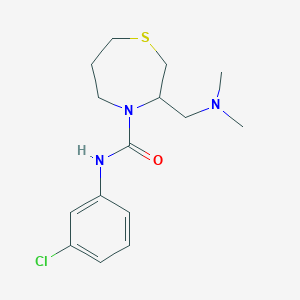

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)
